molecular formula C10H12N8O4 B1199740 8-Azidoadenosine CAS No. 15830-80-5

8-Azidoadenosine

Cat. No.: B1199740
CAS No.: 15830-80-5
M. Wt: 308.25 g/mol
InChI Key: KYJLJOJCMUFWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution as a Research Probe

The utility of 8-azidopurine analogs, including 8-Azidoadenosine (B559645), as probes for nucleotide-binding sites has been recognized for decades. uni.lu Early applications primarily focused on their use as photoaffinity labels. This technique leverages the azido (B1232118) group's ability to generate a highly reactive intermediate upon exposure to ultraviolet (UV) light. Specifically, UV irradiation causes the azido group to release a singlet nitrene, which rapidly tautomerizes to form a closed adenosine (B11128) diazaquinodimethane. This intermediate is the key reactive species, capable of forming covalent bonds with adjacent biomolecules, such as proteins or nucleic acids, at the binding site. chem960.comjenabioscience.com

The evolution of this compound as a research probe has seen the development of radiolabeled forms, such as [³H]this compound and [³²P]-labeled 8-azido-ATP, which allowed for the identification of specific binding sites and the study of in situ nucleotide hydrolysis on protein receptors. uni.luctdbase.org More recently, the compound's versatility has been expanded through its integration into "click chemistry" methodologies. The azido group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These advancements enable the conjugation of this compound derivatives with fluorescent dyes, biotin (B1667282), or other biomolecules, facilitating applications in live cell imaging, affinity purification, and crosslinking studies.

Overview of Strategic Utility in Molecular and Cellular Research

The strategic utility of this compound and its derivatives in molecular and cellular research is extensive, primarily due to their capacity to act as photoreactive nucleotide analogs. Key applications include:

Identification of Protein-Nucleotide Interactions: this compound derivatives are widely employed to explore the interactions between enzymes and various nucleotides, including ATPases, kinases, and other nucleotide-binding proteins. chem960.comuni.lu By forming a covalent bond with the target, these probes allow for the isolation and characterization of active site peptides. uni.lu

Mapping Binding Sites: The photoaffinity labeling capability is crucial for precisely mapping specific binding sites on target proteins. For instance, this compound 3':5'-cyclic monophosphate has been used to study the binding of cyclic AMP (cAMP) to its target proteins, such as protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPACs). uni-freiburg.de Similarly, this compound 5'-triphosphate has been instrumental in identifying ATP-binding sites on proteins like viral RNA polymerase and the inward-rectifier potassium channel Kir6.2, and this compound itself has been used to label the glucose transporter. ctdbase.org

Elucidation of Signal Transduction Pathways: Modified nucleotides like this compound 3':5'-cyclic monophosphate are valuable for understanding signal transduction pathways, particularly those involving cAMP and other nucleotide-based signaling molecules, by enabling targeted manipulation and tracking of these pathways. chem960.comuni-freiburg.de

Advanced Labeling via Click Chemistry: The azido group facilitates "click chemistry" reactions, allowing researchers to introduce various labels (e.g., biotin for purification or fluorescent dyes for imaging) onto biomolecules that interact with this compound derivatives. This expands the scope of research to include live cell imaging and the crosslinking of biomolecules.

These diverse applications underscore this compound's role as a powerful and adaptable tool for gaining insights into the molecular mechanisms governing biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJLJOJCMUFWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935891
Record name 8-Azido-9-pentofuranosyl-9H-purin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15830-80-5
Record name NSC111700
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azido-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization for Research Applications

Methodologies for 8-Azidoadenosine (B559645) Nucleoside Synthesis

The synthesis of this compound nucleoside typically involves the modification of adenosine (B11128) or its derivatives. One common approach initiates from inosine, which is first protected, then converted to an 8-bromopurine derivative. This 8-bromo intermediate is subsequently chlorinated to a 6,8-dichloro intermediate. Selective substitution at the 6-position with an appropriate linker (e.g., mono-N-Boc-1,6-diaminohexane) is then performed. Finally, the 8-azido group is introduced by reacting the intermediate with cesium azide (B81097) and trimethylsilyl (B98337) azide plos.orgsemanticscholar.orgresearchgate.netnih.gov.

Another synthetic route for this compound involves starting from 8-bromoadenosine. The bromine atom at the C8 position can be displaced by an azide group, for example, through reaction with sodium azide mdpi.comresearchgate.netresearchgate.net. This method has been used to prepare this compound and its deoxyribose counterparts researchgate.net.

The azido (B1232118) group at the C8 position of this compound is photoreactive, generating a highly reactive intermediate upon UV irradiation. This intermediate, a closed adenosine diazaquinodimethane, can form covalent bonds with nearby biomolecules, making it suitable for photoaffinity labeling studies acs.orgnih.gov.

Synthesis of this compound Phosphate (B84403) Derivatives (AMP, ADP, ATP)

The phosphate derivatives of this compound are widely used in studies involving ATP-binding proteins and other nucleotide-dependent processes. These derivatives include monophosphate, diphosphate (B83284), triphosphate, and cyclic monophosphate forms.

Monophosphate Forms (e.g., this compound Monophosphate)

This compound monophosphate (8-Azido-AMP) can be synthesized by selectively phosphorylating the 5'-hydroxyl group of this compound. For instance, 8-azido-2'-O-propargyl-adenosine can be selectively 5'-phosphorylated to produce 8-azido-2'-O-propargyl-AMP nih.gov. Another class of photo-affinity analogs, such as 2',3'-O-(2,4,6-trinitrophenyl)-8-azido-AMP, have also been synthesized and characterized nih.gov.

Diphosphate Forms (e.g., this compound Diphosphate)

This compound diphosphate (8-Azido-ADP) is a clickable form of ADP and has been utilized as a photoaffinity label for various proteins, including glutamate (B1630785) dehydrogenase isoproteins and eukaryotic translation initiation factor 2 (eIF2) caymanchem.com. Synthesis typically involves the phosphorylation of this compound monophosphate or direct phosphorylation of the nucleoside with appropriate reagents to yield the diphosphate nih.govcaymanchem.com.

Triphosphate Forms (e.g., this compound Triphosphate)

This compound triphosphate (8-Azido-ATP) is a widely used clickable and photoreactive nucleotide analog medchemexpress.comcaymanchem.comjenabioscience.commedchemexpress.com. It serves as an essential energy substrate analog for cellular metabolism and is employed in the synthesis of fluorescent probes for live cell imaging and as a photoaffinity label for proteins like viral RNA polymerase and the inward-rectifier potassium channel Kir6.2 caymanchem.com. The synthesis of 8-azido-ATP can involve the phosphorylation of this compound through established methods for nucleotide triphosphate synthesis medchemexpress.comcaymanchem.comjenabioscience.com. For example, this compound 5′-triphosphate can be quantitatively yielded from the reaction of this compound with cyclooctyne (B158145) in aqueous acetonitrile (B52724) acs.org.

Cyclic Phosphate Forms (e.g., this compound 3',5'-cyclic Monophosphate)

This compound 3',5'-cyclic monophosphate (8-Azido-cAMP) is a photoaffinity label specifically designed for cyclic AMP (cAMP) binding sites in proteins nih.govpnas.org. Its synthesis involves the cyclization of this compound monophosphate, often using chemical methods that promote the formation of the cyclic phosphate linkage. This compound has been successfully used to label protein kinases, showing high specificity and sensitivity nih.govpnas.org.

Incorporation of Reporter Tags for Advanced Analysis

The azido group in this compound and its derivatives provides a versatile handle for the incorporation of various reporter tags, enabling advanced analysis in biochemical and cellular contexts ontosight.aimedchemexpress.com.

One prominent method for incorporating reporter tags is click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) medchemexpress.comjenabioscience.comnih.gov. This allows the attachment of fluorophores (for fluorescent imaging), biotin (B1667282) (for affinity purification), or other functional moieties plos.orgsemanticscholar.orgresearchgate.netcaymanchem.comjenabioscience.comnih.gov. For instance, N6-biotinylated-8-azido-adenosine probes have been synthesized, containing both a photoactivatable azido group for covalent protein binding and a biotin tag for affinity enrichment via avidin-based chromatography plos.orgsemanticscholar.orgresearchgate.net.

Photoaffinity labeling is another key application, where the azido group, upon UV irradiation, generates a reactive intermediate that covalently links to target biomolecules in close proximity to the binding site acs.orgnih.govnih.govcaymanchem.comcaymanchem.comnih.govnih.gov. Radiolabeled forms of 8-azido-ATP and 8-azido-ADP have been used as photoaffinity labels to identify and characterize protein binding sites nih.govcaymanchem.comcaymanchem.com. The resulting covalently modified proteins can then be analyzed using techniques like SDS-PAGE and autoradiography nih.gov.

The incorporation of fluorescent tags directly or indirectly through click chemistry enables direct visualization and tracking of the labeled biomolecules within living cells caymanchem.comacs.orgpnas.orgfiu.edu. For example, click adducts formed between this compound and cyclooctynes can exhibit fluorescent properties, allowing for direct imaging in cells without the need for traditional fluorogenic reporters acs.orgfiu.edu.

Radiolabeling Strategies (e.g., [alpha-32P]-8-Azidoadenosine Nucleotides)

Radiolabeling is a powerful technique for detecting and quantifying biomolecules, and this compound can be incorporated into radiolabeled nucleotides for photoaffinity labeling. For instance, carrier-free this compound 5'-[gamma-32P]triphosphate can be synthesized in a single-step enzymatic procedure nih.gov. This involves using this compound 5'-diphosphate as a phosphoryl acceptor in the conversion of 1,3-diphosphoglyceric acid to 3-phosphoglycerate (B1209933) nih.gov. The resulting radiolabeled this compound 5'-[gamma-32P]triphosphate serves as a specific photoreactive ATP analog, enabling the identification of ATP binding sites in various proteins nih.govcaymanchem.comjenabioscience.com. Such radiolabeled probes have been successfully employed to photoaffinity label proteins like viral RNA polymerase and the inward-rectifier potassium channel Kir6.2 caymanchem.com.

Biotinylation for Affinity Enrichment

Biotinylation of this compound derivatives provides a robust method for the affinity enrichment of labeled biomolecules. The strong interaction between biotin and streptavidin allows for efficient isolation of target molecules after photoaffinity labeling plos.orgnih.gov. A novel N6-biotinylated-8-azido-adenosine probe (AdoR probe) has been synthesized, combining a photoactivatable azido group for covalent bond formation with target proteins and a biotin tag for subsequent enrichment using avidin (B1170675) chromatography plos.org. This approach has been demonstrated for the enrichment of adenosine-binding proteins from complex cellular proteomes, allowing for the identification and relative quantitation of nucleoside- and nucleotide-binding proteins using mass spectrometry plos.org. Biotinylated this compound derivatives can be generated via click chemistry, where the azido group reacts with a biotin-modified cyclooctyne nih.gov.

Fluorescent Tagging Approaches

Fluorescent tagging of this compound enables real-time visualization and imaging of biomolecular interactions. The azido group on this compound can participate in click chemistry reactions with alkyne-functionalized fluorophores, forming a stable triazole linkage and generating fluorescent conjugates nih.govbiosynth.combiosynth.comnih.govactivemotif.com. This approach allows for the direct imaging of biomolecules in living cells without the need for traditional fluorogenic reporters nih.govnih.gov. For example, this compound triphosphate (8-azido-ATP) has been used in the synthesis of fluorescent probes for live cell imaging caymanchem.com. Furthermore, this compound 3',5'-cyclic monophosphate (8-azido cAMP) has been directly detected in living cells by employing copper-free azide-alkyne cycloaddition with difluorinated cyclooctyne (DIFO) reagents, inducing fluorescence in the resulting triazole product researchgate.net.

Synthesis of Conjugates and Analogs for Specific Research Objectives

Beyond simple tagging, this compound serves as a versatile building block for synthesizing more complex conjugates and analogs tailored for specific research objectives, such as studying nucleic acid interactions or nucleotide signaling pathways.

Oligonucleotide and RNA Conjugation

This compound and its phosphorylated derivatives are valuable for modifying oligonucleotides and RNA, enabling the study of nucleic acid structure, function, and interactions. This compound can be conjugated to oligonucleotides, with the azido group reacting with a terminal alkyne via a click reaction to form a labeled nucleotide with a triazole linker biosynth.com. Similarly, this compound 5'-monophosphate sodium salt is used to introduce labels on oligonucleotides, forming stable conjugates with fluorophores or biotinylated moieties through click chemistry biosynth.com.

In the context of RNA, this compound has been incorporated into tRNA molecules for photochemical cross-linking studies with ribosomes nih.govacs.org. For example, yeast tRNA(Phe) modified with this compound at positions 73 or 76 has been used to cross-link to ribosomal components, providing insights into the peptidyltransferase center nih.govacs.org. While this compound 5'-triphosphate (8-azido-ATP) can be incorporated into RNA by RNA polymerases, its incorporation at the 3' position can sometimes inhibit further elongation of the nascent RNA oup.comnih.gov. However, strategies exist to optimize its incorporation, such as using specific metal ion cofactors nih.gov. The resulting azide-functionalized RNA can then be further processed via copper(I)-free or copper(I)-catalyzed click chemistry to introduce biotin or fluorescent groups, or to cross-link with other biomolecules jenabioscience.com.

Bis-nucleotide Analogs (e.g., P1,P3-bis(5'-adenosyl)triphosphate analogs)

This compound has been instrumental in the synthesis of bis-nucleotide analogs, which are crucial for probing the binding sites and enzymatic activities of proteins that interact with these complex nucleotides. For example, 32P-labeled photoaffinity analogs of P1,P3-bis(5'-adenosyl)triphosphate and P1,P4-bis(5'-adenosyl)tetraphosphate have been synthesized incorporating a single photoreactive this compound group nih.gov. These analogs are generated using a combination of chemical and enzymatic procedures, including a water-soluble carbodiimide, yielding high specific activity products nih.gov. Such bis-nucleotide analogs have proven valuable for active site labeling of purified binding proteins and for identifying new target proteins for these nucleotides nih.gov. Research has shown that these analogs can preferentially label different polypeptides in crude extracts of various organisms, demonstrating their utility in identifying interacting proteins nih.gov.

Photochemistry of 8 Azidoadenosine and Derivatives

Photolytic Activation Mechanisms

Upon photolysis, 8-azidoadenosine (B559645) undergoes a well-defined sequence of events, initiating with the cleavage of the azide (B81097) group.

Photolysis of this compound in an aqueous solution leads to the release of a corresponding singlet nitrene. This singlet nitrene is an extremely short-lived intermediate, with a lifespan too brief to be directly observed or to form stable covalent attachments with biological macromolecules acs.orgnih.govresearchgate.netresearchgate.net. Its transient nature necessitates rapid subsequent reactions.

Following its formation, the singlet nitrene rapidly tautomerizes, typically within less than 400 femtoseconds (fs), to yield a closed adenosine (B11128) diazaquinodimethane acs.orgnih.govresearchgate.netresearchgate.net. This closed adenosine diazaquinodimethane is identified as the key reactive intermediate responsible for photolabeling and cross-linking in studies involving this compound. Unlike the fleeting nitrene, this intermediate exhibits a significantly longer lifetime, estimated at approximately 1 minute or more in aqueous environments such as water and HEPES buffer at ambient temperature acs.orgnih.govresearchgate.netresearchgate.net. In contrast, a perbenzoylated derivative of this compound is unable to undergo this tautomerization, instead fragmenting upon photolysis to produce an opened adenosine diazaquinodimethane acs.orgnih.govresearchgate.netresearchgate.net.

The formation and stability of these photogenerated intermediates are influenced by both the solvent environment and the molecular structure of the this compound derivative. The pivotal closed adenosine diazaquinodimethane, formed in aqueous solutions, possesses a lifetime of at least 1 minute in water and HEPES buffer acs.orgnih.govresearchgate.net. The molecular structure plays a crucial role, as demonstrated by the perbenzoylated derivative of this compound, which, due to structural constraints, cannot undergo the critical tautomerization to the closed diazaquinodimethane, instead forming an opened variant acs.orgnih.govresearchgate.netresearchgate.net. Furthermore, the general photochemical behavior of azidopurine ribonucleosides, including this compound, is highly dependent on the position of the azide group on the purine (B94841) ring, the presence of various substituents (e.g., H or NH2), and the presence or absence of oxygen researchgate.net. For instance, this compound undergoes efficient photochemical reduction of the nitrene to 8-aminoadenosine (B15950) in aqueous solutions upon UV irradiation, a process that is a major pathway for this compound but a minor one for 6-azidopurine ribonucleoside, highlighting the influence of azide position on subsequent reactivity researchgate.netcsic.es.

Tautomerization to Adenosine Diazaquinodimethane Species

Reactivity of Photogenerated Intermediates with Biomolecules

The extended lifetime of the adenosine diazaquinodimethane intermediate allows it to interact with and covalently modify biomolecules, making this compound a powerful tool for probing biological interactions.

The closed adenosine diazaquinodimethane, the primary reactive intermediate, exhibits rapid reactivity with strong nucleophiles, including amines, thiols, and phenolates. Its reaction with weaker nucleophiles, such as alcohols and water, occurs at a significantly slower rate acs.orgnih.govresearchgate.net. This intermediate, rather than the short-lived nitrene, is the key species responsible for the photolabeling and cross-linking observed with this compound derivatives acs.orgnih.govresearchgate.net.

Research findings demonstrate the efficacy of this compound derivatives in forming covalent cross-links with proteins. For example, this compound 3',5'-monophosphate (8-N3-cAMP) and this compound 5'-triphosphate (8-azido-ATP) have been successfully employed as photoaffinity labels, leading to the covalent attachment of these nucleotides to target proteins nih.govnih.govnih.gov. Specific instances include the labeling of a 49,000 Dalton regulatory subunit of protein kinase nih.gov, covalent attachment to bovine pancreatic ribonuclease A (RNase A) at Thr-78 or Thr-82 nih.gov, and binding to terminal deoxynucleotidyltransferase nih.gov. This covalent modification occurs via the interaction of the photogenerated intermediate with nucleophilic residues present on the biomolecule.

The kinetic profile of the photogenerated adenosine diazaquinodimethane intermediate highlights its suitability for biological applications. As noted, its lifetime is approximately 1 minute or longer in water and HEPES buffer at ambient temperature, providing sufficient time for interaction with biomolecules acs.orgnih.govresearchgate.net. Its reactivity is highly dependent on the nucleophilicity of the reacting species, showing rapid interactions with strong nucleophiles and slower reactions with weaker ones acs.orgnih.govresearchgate.net.

Studies on photoincorporation efficiency reveal that the covalent binding of 8-N3-cAMP to protein kinase reached half-maximal incorporation at a concentration of 7 x 10-8 M and achieved maximal incorporation within 10 minutes of irradiation nih.gov. The specificity and light-dependence of this process were underscored by the observation that pre-photolysis of the ligand or the presence of an excess of the natural ligand (cAMP) significantly reduced or eliminated incorporation nih.gov.

8-Azido-ATP and its photolyzed product have also been characterized as competitive inhibitors of terminal deoxynucleotidyltransferase nih.gov. Furthermore, kinetic analyses of 8-azido-ATP and 8-azido-ADP as substrates for ecto-nucleotidases in chromaffin cells demonstrate their utility in probing enzyme activity. 8-Azido-ATP served as a good substrate for ecto-ATPase activity, with a Km value of 256.30 ± 36.41 µM and a Vmax of 14.33 ± 0.84 nmol/min x 106 cells. Similarly, 8-azido-ADP was dephosphorylated by ecto-ADPase activity, showing a Km of 595.29 ± 67.44 µM and a Vmax of 6.86 ± 0.45 nmol/min x 106 cells. These kinetic parameters were found to be comparable to those obtained with the natural substrates, ATP and ADP, under similar conditions nih.gov. The inherent properties of 8-azido compounds, particularly their low requirement for extended irradiation for photolysis, contribute to minimizing non-specific labeling, thereby enhancing their efficiency in targeted biomolecular studies mdpi.com.

Table 1: Kinetic Parameters for 8-Azido-Nucleotides with Ecto-Nucleotidases nih.gov

NucleotideEnzyme ActivityKm (µM)Vmax (nmol/min x 106 cells)
8-Azido-ATPEcto-ATPase256.30 ± 36.4114.33 ± 0.84
8-Azido-ADPEcto-ADPase595.29 ± 67.446.86 ± 0.45

Table 2: Lifetime of Photogenerated Intermediate acs.orgnih.govresearchgate.net

IntermediateEnvironmentLifetime
Singlet NitreneAqueous solution< 400 fs (too short to observe)
Closed Adenosine DiazaquinodimethaneWater, HEPES buffer~1 min or longer

Covalent Cross-linking to Nucleophilic Residues

Spectroscopic Characterization of Photochemical Processes

Spectroscopic methods play a pivotal role in unraveling the complex photochemical processes of this compound and its related compounds. These techniques enable the real-time observation of short-lived intermediates and the elucidation of reaction mechanisms.

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption spectroscopy is a powerful technique employed to study the rapid photodecomposition of this compound and its derivatives, such as 8-azidoinosine. Studies utilizing this method have been conducted in various solvents, including aqueous solutions at different pH values, to understand the influence of the environment on reaction pathways. ohiolink.edu

Upon photolysis, this compound in aqueous solution is known to release a singlet nitrene. This highly reactive species undergoes an exceptionally rapid tautomerization, forming a closed adenosine diazaquinodimethane in less than 400 femtoseconds (fs). acs.orgresearchgate.net This diazaquinodimethane intermediate is significantly longer-lived, with a lifetime of approximately one minute or more in water and HEPES buffer at ambient temperatures. acs.org This extended lifetime allows it to react efficiently with various nucleophiles, including amines, thiols, and phenolates, at rates ranging from 1 to 6 x 107 mol-1 s-1. acs.org In contrast, its reaction with weaker nucleophiles like alcohols and water is considerably slower. acs.org These findings highlight that the closed adenosine diazaquinodimethane, rather than the fleeting singlet or triplet nitrene, is the primary reactive intermediate in photoaffinity labeling and cross-linking applications involving the this compound family. acs.org

For other azidopurines, such as 6-azido-8-oxopurinoriboside, ultrafast transient absorption spectroscopy has also been instrumental. In protic solvents, the formation of an iminoquinone as a reactive intermediate has been proposed for its photodecomposition. ohiolink.edu This iminoquinone can lead to the formation of C2- and C6-adducts, as well as reduction products. ohiolink.edu

The application of ultrafast transient absorption spectroscopy is critical for the identification and spectroscopic characterization of these highly reactive intermediates and their excited-state dynamics, which are often challenging to observe due to their short lifetimes. photochemistry.eu

Table 1: Photochemical Intermediates and Lifetimes of this compound

IntermediateFormation TimeLifetime (in water/HEPES buffer)Reactivity with NucleophilesKey Role
Singlet NitreneInitial< 400 fs (tautomerizes) acs.orgToo short-lived for direct reaction acs.orgPrecursor to diazaquinodimethane acs.org
Closed Adenosine Diazaquinodimethane< 400 fs acs.org~1 minute or longer acs.orgRapid with strong nucleophiles (1-6 x 107 mol-1 s-1) acs.orgPivotal reactive intermediate in photoaffinity labeling acs.org

UV-Vis and IR Detection Methods

Beyond ultrafast techniques, conventional UV-Vis and IR detection methods are fundamental for characterizing the photochemistry of this compound and its derivatives.

UV-Vis Detection: UV-Vis spectroscopy is routinely used for several aspects of this compound photochemistry:

Intermediate Detection: Laser flash photolysis coupled with UV-Vis detection has been employed to observe and characterize the reactive intermediates generated upon photolysis of this compound. acs.orgacs.org

Concentration and Integrity: UV spectroscopy is essential for verifying the integrity and determining the concentration of this compound 5'-triphosphate (8-azido-ATP) and similar azido (B1232118) reagents. ucdavis.edupnas.orgresearchgate.net The molar extinction coefficient of 8-azido-ATP at 281 nm is approximately 1.33 x 104 M-1 cm-1. ucdavis.edu

Reaction Monitoring: Changes in the UV spectra are indicative of photochemical reactions. For instance, the reaction of this compound nucleotides with thiols, even in the dark, leads to a rapid change in their UV spectra, transforming them into those characteristic of 8-aminoadenosine nucleotides. oup.com This spectral shift signifies the reduction of the azido group. oup.com

Photolysis Studies: UV absorption spectroscopy is utilized to study the photolysis of 8-azido-ATP at various pH values, providing insights into the stability and reactivity of the compound under different conditions. researchgate.net

Fluorescence Properties: While unsubstituted nucleosides are generally weakly fluorescent, modifications such as substitution at the C2 and C8 positions of the purine ring, as seen in this compound derivatives, can impart fluorescent properties. nih.govresearchgate.net These fluorescent characteristics can be monitored and analyzed using UV-Vis spectroscopy, particularly for applications in cellular imaging. nih.gov

IR Detection: Infrared (IR) spectroscopy provides valuable information about the vibrational modes of molecules, enabling the identification of functional groups and structural changes during photochemical reactions.

Intermediate Characterization: Laser flash photolysis combined with IR detection has been used to study the reactive intermediates formed during the photolysis of this compound. acs.org This allows for the identification of specific molecular structures of transient species.

DNA Incorporation Studies: Picosecond infrared spectroscopy has been applied to observe the course of reactions when this compound is incorporated into DNA molecules, providing insights into its interaction and cross-linking mechanisms with biological macromolecules. uc.edu

Structural Confirmation: IR spectroscopy is also used for the general characterization and confirmation of the structure of synthesized 8-azido-ATP and other azido nucleotides. researchgate.net

Table 2: Spectroscopic Detection Methods and Their Applications in this compound Photochemistry

Spectroscopic MethodKey ApplicationsSpecific Findings/Observations
Ultrafast Transient Absorption SpectroscopyCharacterization of short-lived intermediates, elucidation of reaction pathways, determination of lifetimes and reaction rates. ohiolink.eduacs.orgresearchgate.netphotochemistry.euDirect observation of singlet nitrene tautomerization to diazaquinodimethane (<400 fs); diazaquinodimethane lifetime (~1 min) and reactivity with nucleophiles. acs.org
UV-Vis DetectionMonitoring photolysis, confirming integrity and concentration, observing spectral changes during reactions, assessing fluorescence properties. acs.orgacs.orgucdavis.edupnas.orgresearchgate.netoup.comnih.govresearchgate.netDetection of reactive intermediates; concentration determination of 8-azido-ATP; spectral shifts upon reaction with thiols; fluorescence in C8-substituted derivatives. ucdavis.eduresearchgate.netoup.comnih.gov
IR DetectionCharacterization of reactive intermediates, studying interactions with DNA, structural confirmation. acs.orgacs.orgresearchgate.netuc.eduIdentification of molecular structures of transient species; observation of this compound reactions within DNA. acs.orguc.edu

Applications in Biochemical and Molecular Biology Research

Probing Signal Transduction Pathways and Regulatory Mechanisms

The incorporation of an azide (B81097) group into adenosine (B11128) analogs, such as 8-Azidoadenosine (B559645) 5'-triphosphate (8-Azido-ATP) and this compound 3',5'-cyclic monophosphate (8-Azido-cAMP), allows for their use as photoaffinity labels. Upon exposure to UV light, the azide group generates a highly reactive nitrene, which can covalently bind to neighboring molecules, typically proteins, thereby identifying specific nucleotide binding sites and interacting partners ontosight.aicaymanchem.comcapes.gov.brnih.govnih.gov.

This compound 3',5'-cyclic monophosphate (8-Azido-cAMP) is a widely utilized photoaffinity analog for investigating cyclic adenosine monophosphate (cAMP) signaling pathways. It serves as a potent tool for the identification, localization, and quantification of cAMP-binding proteins, particularly the regulatory subunits of cAMP-dependent protein kinase (PKA) capes.gov.brnih.govbiolog.deacs.org. Researchers have employed radiolabeled 8-Azido-cAMP (e.g., [32P]8-N3 cAMP) to study the membrane-binding properties of PKA's regulatory and catalytic subunits in various cellular systems, including human erythrocyte membranes capes.gov.br.

Studies have shown that 8-Azido-cAMP can effectively compete with endogenous cAMP for binding sites, and its covalent incorporation upon photoactivation allows for the subsequent isolation and characterization of the targeted proteins. This approach has provided insights into the regulation of PKA, demonstrating, for instance, that the catalytic subunit is not required for Mg·ATP inhibition of 8-N3 cAMP binding, and that the regulatory subunit possesses an ATP regulatory site that inhibits 8-N3 cAMP binding and catalytic subunit release capes.gov.br. Furthermore, the modification at the 8-position of the purine (B94841) ring in these analogs is less likely to disrupt the selective binding of adenosine nucleotides by enzymes, making them effective tools for studying protein kinases and other nucleotide-regulated enzymes nih.gov.

This compound derivatives are instrumental in elucidating receptor-ligand interactions, particularly for proteins that bind adenosine or its phosphorylated forms. As photoaffinity labels, they enable the direct identification of amino acid residues within the binding pockets of target receptors. For example, this compound 5'-triphosphate (8-Azido-ATP) has been successfully applied in the direct photoaffinity labeling of the Kir6.2 subunit of the ATP-sensitive K+ channel caymanchem.com. This technique allowed researchers to pinpoint the specific subunit responsible for ATP binding and regulation within this crucial ion channel.

While purinergic receptors (P1 and P2) are known to bind endogenous ligands such as adenosine, ATP, and ADP, this compound analogs, by virtue of their photoreactive nature and structural similarity to natural purines, offer a powerful means to probe these interactions nih.govmdpi.comwikipedia.orgwikipedia.org. The covalent bond formed upon photoactivation ensures that the labeled protein-ligand complex remains stable during subsequent purification and analysis, providing definitive evidence of direct interaction and aiding in the mapping of binding sites on these receptors ontosight.ainih.gov.

The ability of this compound derivatives to covalently label proteins at nucleotide binding sites makes them ideal for studying nucleotide-dependent protein conformational changes. By comparing labeling patterns or efficiencies in different nucleotide-bound states or in the presence of various cofactors, researchers can infer structural rearrangements. A notable application involves the (Na+ + K+)-ATPase, where 8-Azido-ATP was used to demonstrate Mg2+-induced conformational changes within the purine subsite of its high-affinity ATP binding site nih.gov. The photoinactivation of the enzyme by 8-Azido-ATP required Mg2+, and further studies with a stable Mg·ATP complex analogue indicated that Mg·ATP complex formation is an absolute requirement for photoinactivation, with free Mg2+ also enhancing the process by interacting with a low-affinity site nih.gov. This demonstrated how 8-Azido-ATP can reveal dynamic structural transitions crucial for enzyme function.

Such studies provide direct evidence of how nucleotide binding influences protein structure, which is fundamental to understanding the allosteric regulation of molecular machines and enzymes that utilize ATP or other nucleotides as energy sources or regulatory signals plos.orgelifesciences.orgnih.gov.

Role in Receptor-Ligand Interactions (e.g., Purinergic Receptors)

Advanced Labeling and Imaging Techniques in Chemical Biology

The azide moiety of this compound and its derivatives serves as a bioorthogonal handle, enabling their integration into advanced labeling and imaging techniques, particularly through click chemistry.

The azide group (-N3) present in this compound, 8-Azido-ATP, 8-Azido-AMP, and 8-Azido-cAMP makes them highly suitable for click chemistry reactions, a class of highly efficient, selective, and robust bioconjugation reactions caymanchem.commedchemexpress.commedchemexpress.combiosynth.comnih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netjenabioscience.com. The most common click chemistry reactions utilized with azides are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) medchemexpress.commedchemexpress.combiosynth.comnih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netjenabioscience.com.

CuAAC involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst, forming a stable 1,2,3-triazole ring medchemexpress.commedchemexpress.combiosynth.com. SPAAC, on the other hand, is a copper-free reaction that utilizes strained cyclooctynes, allowing for efficient cycloaddition under physiological conditions without the need for a toxic copper catalyst nih.govresearchgate.netresearchgate.netnih.gov. This makes SPAAC particularly advantageous for live-cell applications.

These click chemistry reactions enable the conjugation of this compound derivatives to various reporter molecules, such as fluorescent dyes or biotin (B1667282), for subsequent detection or purification caymanchem.commedchemexpress.commedchemexpress.combiosynth.comnih.govresearchgate.netmdpi.comnih.govjenabioscience.comacs.org. For instance, 8-Azido-ATP can be incorporated into RNA via 3'-end labeling, and the resulting azide-functionalized RNA can then be processed using either CuAAC or SPAAC to introduce biotin for purification or fluorescent groups for microscopic imaging jenabioscience.com.

Table 1: Click Chemistry Applications of this compound Derivatives

DerivativeClick Chemistry TypeConjugation Partner ExamplesApplicationReference
8-Azido-ATPCuAAC, SPAACAlkynes, DBCO/BCN groupsProtein identification, RNA labeling, imaging medchemexpress.commedchemexpress.comjenabioscience.com
8-Azido-AMPCuAAC, SPAACFluorescent dyesNucleic acid interactions, enzyme active regions
8-Azido-cAMPSPAAC (Cu-free)DIFO reagentLive-cell cAMP detection, fluorescence light-up researchgate.netresearchgate.netresearchgate.net
Azidopurine nucleosidesCuAAC, SPAACCyclooctynesBioconjugation, fluorescent labeling nih.govmdpi.comresearchgate.net

A significant advancement in the application of this compound derivatives is their use in fluorescent imaging of nucleotide dynamics within living systems. When this compound derivatives undergo click reactions with appropriate cyclooctynes, the resulting triazole adducts can exhibit intrinsic fluorescence, often referred to as "light-up" properties nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net. This means that the product of the click reaction itself becomes fluorescent, eliminating the need for an additional fluorophore-conjugated probe.

This direct fluorescence generation has been successfully applied for imaging in living cells, such as MCF-7 cancer cells and HeLa cells nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net. For example, this compound 3',5'-cyclic monophosphate (8-azido cAMP) has been directly detected in living cells using copper-free azide-alkyne cycloaddition with a difluorinated cyclooctyne (B158145) (DIFO) reagent. The reaction between these two non-fluorescent molecules generates a fluorescent nucleoside analog, allowing for real-time visualization of cAMP derivatives in cells via fluorescence microscopy researchgate.netresearchgate.netresearchgate.net. This method offers advantages over traditional fluorescent cAMP analogs, as the smaller size of the click-activated fluorescent product may reduce steric hindrance, which could otherwise influence interactions between the analog and associated proteins researchgate.net.

This technology provides a powerful platform for dynamically measuring and tracking signaling events, nucleotide pools, and even nascent RNA in situ, offering insights into their synthesis, degradation, and trafficking at single-cell resolution without the cytotoxic effects associated with copper-catalyzed reactions nih.govresearchgate.netnih.govacs.orgresearchgate.netbiorxiv.org.

Table 2: Fluorescent Imaging Applications in Living Cells

Compound (Azide-modified)Click Partner (Alkyne-modified)Cell TypeImaging Method/OutcomeReference
This compound 3',5'-cyclic monophosphate (8-azido cAMP)Difluorinated cyclooctyne (DIFO)HeLa cellsDirect fluorescence light-up, real-time detection of cAMP dynamics researchgate.netresearchgate.netresearchgate.net
This compound triphosphateFused cyclopropyl (B3062369) cyclooctyneMCF-7 cancer cellsDirect fluorescence imaging of triazole adducts, tracking signaling events nih.govacs.org
Azide-modified adenosine analoguesCyclooctynesLiving cellsMetabolic incorporation into RNA, robust imaging of nascent RNA via SPAAC nih.govbiorxiv.org

Advanced Analytical and Computational Approaches in 8 Azidoadenosine Research

Mass Spectrometry for Peptide Mapping and Cross-link Identification

Mass spectrometry (MS) plays a pivotal role in identifying the specific amino acid residues modified by 8-azidoadenosine (B559645) and its derivatives. After photoaffinity labeling, the target protein is typically subjected to proteolytic digestion. The resulting peptide fragments are then analyzed by MS to pinpoint those that have been covalently modified by the azidoadenosine analogue. This technique allows for precise peptide mapping and identification of cross-linked sites.

For instance, studies involving 8-azido-ATP have utilized mass spectrometry to map cross-linking sites in various poly(A) polymerases. In Schizosaccharomyces pombe poly(A) polymerase, the primary cross-link was assigned to the peptide DLELSDNNLLK (amino acids 167-177) following CNBr cleavage and tryptic peptide analysis. nih.gov Similarly, photoaffinity labeling of bovine pancreatic ribonuclease A (RNase A) with this compound 3',5'-bisphosphate (p8N₃Ap) followed by tryptic digestion and MS analysis revealed that the nucleotide reacted with a peptide encompassing amino acids 67-85, with the labeling site determined to be either Thr-78 or Thr-82. nih.gov

The application of mass spectrometry in conjunction with photoaffinity labeling is summarized in the table below:

Application AreaMethodKey Findings/InformationReference
Poly(A) Polymerase ATP bindingCNBr cleavage, tryptic peptide analysis, MSMain cross-link in S. pombe poly(A) polymerase assigned to peptide DLELSDNNLLK (amino acids 167-177). nih.gov
RNase A nucleotide bindingTryptic digestion, MSLabeling site determined to be Thr-78 or Thr-82 within amino acids 67-85. nih.gov
P-glycoprotein ATP bindingTrypsin digestion, immunoprecipitation, [R-32P]-8-azido-ATP labelingPreferential labeling of the N-half of wild-type and D1200N P-gps; D555N mutant labeling severely impaired. purdue.edu
RecA protein ATP bindingTryptic digestion, HPLC, amino acid analysisTyr-264 identified as the exclusive site of 8-azido-ATP attachment. capes.gov.br

Mutational Analysis in Conjunction with Photoaffinity Labeling

Mutational analysis, when combined with photoaffinity labeling, provides a powerful approach to validate and refine the understanding of binding sites. By introducing specific amino acid substitutions (site-directed mutagenesis) in a protein, researchers can assess the impact on this compound binding and cross-linking efficiency. A reduction or abolition of labeling in a mutant protein strongly suggests the involvement of the mutated residue or region in the binding interaction.

For example, studies on human DNA topoisomerase I utilized photoaffinity labeling with this compound-5'-triphosphate. Mutational analysis revealed that deletion of the first 138 N-terminal residues did not alter ATP binding or kinase activity, while deletion of 162 residues from the C-terminal domain was detrimental to ATP binding, kinase, and topoisomerase activities. cnrs.fr Similarly, in Kir6.2, a subunit of the ATP-sensitive K+ channel, mutations in the NH₂-terminus (R50G) and COOH-terminus (K185Q) significantly reduced photoaffinity labeling by 8-azido-ATP, indicating that both domains influence ATP binding. nih.gov

The synergistic use of mutational analysis and photoaffinity labeling is highlighted in the following table:

ProteinPhotoaffinity LabelMutational Analysis FindingsImplicationReference
Human DNA Topoisomerase IThis compound-5'-triphosphateDeletion of 162 C-terminal residues deleterious to ATP binding and activity.C-terminal domain involved in ATP binding. cnrs.fr
Kir6.2 (ATP-sensitive K+ channel)8-azido-[γ-32P]ATPMutations R50G (NH₂-terminus) and K185Q (COOH-terminus) reduced labeling by >50%.Both NH₂ and COOH-terminal domains influence ATP binding. nih.gov
Poly(A) Polymerase8-azido-ATPMutations of conserved Asp residues (113, 115, 167) reduced cross-linking efficiency.These residues are critical for metal binding in the catalytic domain and ATP interaction. nih.gov

Spectroscopic Characterization of Protein-Ligand Adducts

Spectroscopic techniques provide valuable insights into the formation and characteristics of protein-ligand adducts involving this compound. UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the photochemical reaction, identify intermediates, and characterize the structural changes upon covalent attachment.

Laser flash photolysis with UV-Vis and IR detection has been used to study the reactive intermediates produced upon photolysis of this compound. These studies concluded that photolysis in aqueous solution rapidly releases a singlet nitrene, which then tautomerizes to form a closed adenosine (B11128) diazaquinodimethane within 400 femtoseconds. This diazaquinodimethane, with a lifetime of approximately 1 minute or longer, is identified as the pivotal reactive intermediate in photolabeling and cross-linking, reacting rapidly with nucleophiles such as amines and thiols. researchgate.netacs.orgnih.gov

Furthermore, the reaction between thiols and this compound derivatives has been studied, indicating a base-catalyzed reaction that is particularly rapid with dithiols like dithiothreitol. oup.com UV absorption spectroscopy is also routinely used to determine the concentration of 8-azido-ATP, with a molar extinction coefficient of 1.33 x 10⁴ M⁻¹ cm⁻¹ at 281 nm. ucdavis.edu

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to complement experimental studies of this compound, providing atomic-level insights into its photochemical reactions and interactions with biological targets.

Modeling Photochemical Reactions of Azidoadenosine

Computational methods, including Density Functional Theory (DFT) and multi-configurational schemes, are employed to model the complex photochemical reactions of azidoadenosine. These simulations can elucidate the mechanisms of photolysis, the nature of transient intermediates, and their subsequent reactivity.

Studies have shown that upon photolysis, this compound releases a singlet nitrene, which rapidly tautomerizes to a closed adenosine diazaquinodimethane. researchgate.netacs.orgnih.gov Computational chemistry has been instrumental in understanding these ultrafast processes, revealing that the singlet nitrene is too short-lived to be observed or to covalently attach to macromolecules directly. Instead, the longer-lived diazaquinodimethane is the key reactive species. acs.orgnih.gov Machine learning is also being increasingly used to accelerate photodynamics simulations, combining nonadiabatic photodynamics with machine learning models trained on high-fidelity quantum chemical calculations to understand photochemical reaction mechanisms in various environments. chemrxiv.org

Prediction of Binding Interactions and Reactive Sites

Computational approaches, such as molecular docking and molecular dynamics simulations, are used to predict the binding interactions of this compound with target proteins and to identify potential reactive sites. These methods can provide structural models of ligand-protein complexes and shed light on the conformational changes induced by binding.

Molecular docking can predict how this compound or its derivatives might fit into a protein's active site, highlighting residues in close proximity to the azido (B1232118) group that are likely to be labeled upon photoactivation. For instance, computational studies have been used to investigate the allosteric modulation of electron transfer from cytochrome c to cytochrome c oxidase by 8-azido-ATP, suggesting that ATP interacts with cytochrome c oxidase and alters the docking conformation. nih.govnih.gov While specific detailed computational predictions for this compound's binding interactions were not extensively detailed in the search results, the general application of molecular docking and molecular dynamics in understanding such interactions for similar compounds and photoaffinity labels is well-established. researchgate.nettargetmol.com

Future Directions and Emerging Research Avenues for 8 Azidoadenosine

Development of Novel 8-Azidoadenosine-Based Probes with Enhanced Specificity

Future research aims to develop this compound-based probes with improved specificity for target biomolecules. This involves designing probes that incorporate additional functionalities to enhance their binding affinity and selectivity for particular proteins or nucleic acids. For instance, novel N6-biotinylated-8-azido-adenosine probes (AdoR probes) have been synthesized, featuring a photoactivatable 8-azido group for covalent bond formation with target proteins and a biotin (B1667282) tag for subsequent affinity enrichment using avidin (B1170675) chromatography researchgate.netnih.gov. The specificity of such probes has been confirmed with protein standards and in complex protein mixtures, demonstrating their utility in enriching nucleoside- and nucleotide-binding proteins researchgate.netnih.gov.

Understanding the chemical reactivity of this compound's photolysis product is crucial for probe design. Upon photolysis, This compound (B559645) in aqueous solution rapidly forms a closed adenosine (B11128) diazaquinodimethane intermediate, which is the pivotal reactive species for photolabeling and cross-linking studies. This intermediate reacts efficiently with nucleophiles such as amines, thiols, and phenolates, indicating that probe design can leverage these interactions for targeted labeling nih.gov. Furthermore, the development of "photo-clickable" adenosine analogs, such as 8-N3-2′-O-propargyl adenosine, which combine a photoactive azido (B1232118) group with a click chemistry moiety, represents a significant advancement. These bifunctional compounds enable specific photo crosslinking to binding proteins, followed by the introduction of affinity tags via click chemistry for isolation nih.gov. The ability of 8-azidoadenine (B1229929) nucleosides to react with cyclooctynes to yield fluorescent triazole products that can be further functionalized with hydroxyl, amino, N-hydroxysuccinimide, or biotin moieties also opens avenues for creating highly specific and detectable probes acs.org.

Application in Multiplexed Proteomic Profiling of Nucleotide-Binding Proteomes

This compound and its derivatives are poised to play an increasingly important role in multiplexed proteomic profiling, particularly for identifying and characterizing nucleotide-binding proteins on a global scale. Affinity-based approaches utilizing this compound analogues have already demonstrated their efficacy in enriching adenosine-binding proteins from complex cell proteomes researchgate.netnih.gov. These methods, often coupled with mass spectrometry for protein identification and relative quantitation, allow for the detection of subtle variations in the abundance of nucleoside- and nucleotide-binding proteins researchgate.netnih.gov. This capability is critical for understanding disease mechanisms and fundamental biological processes nih.gov.

The broader field of proteomic profiling of nucleotide-binding proteins, including ATP-binding proteins, is fundamental to understanding regulatory mechanisms jenabioscience.com. Techniques like Thermal Proteome Profiling (TPP), which uses multiplexed quantitative mass spectrometry, can monitor the thermal stability of thousands of proteins, revealing changes upon interaction with small molecules, including nucleotides embopress.org. While TPP itself does not directly use this compound, the principles of multiplexed analysis and the focus on nucleotide-binding proteins suggest that this compound-based probes could be integrated into such comprehensive proteomic strategies to provide complementary information, especially regarding direct binding interactions. The application of this compound analogues in binding-based proteomic profiling (BBPP) has already been explored to profile adenosine/adenylated binding proteins in various cell lines oatext.com.

Integration with Advanced Imaging Modalities for Real-time Biological Processes

The photoactivatable nature of this compound makes it an excellent candidate for integration with advanced imaging modalities, enabling real-time visualization of biological processes. A key development is the use of this compound and its triphosphate (8-Azido-ATP) in strain-promoted azide-alkyne cycloaddition (SPAAC), a "click chemistry" reaction acs.orgnih.gov. This reaction, particularly with cyclooctynes, yields fluorescent triazole products directly from the 8-azido-modified nucleosides or nucleotides acs.orgnih.gov. These novel fluorescent adducts can be used for direct imaging in living cells (e.g., MCF-7 cancer cells) without the need for additional fluorogenic reporters acs.orgnih.gov.

Fluorescence Lifetime Imaging (FLIM) has been successfully employed to demonstrate the utility of these triazole-modified nucleobases for dynamic measurement and tracking of signaling events within single living cells acs.orgnih.gov. Furthermore, this compound 3′,5′-cyclic monophosphate (8-azido cAMP) has been directly detected in living cells using copper-free azide-alkyne cycloaddition, where the reaction itself induces fluorescence, allowing for real-time probing of cAMP derivatives researchgate.net. This direct "light-up" mechanism offers a powerful tool for monitoring second messenger dynamics in their native cellular environment researchgate.net. The ability to incorporate 8-Azido-ATP into RNA via 3'-end labeling and subsequently introduce fluorescent groups through click chemistry further expands its potential for real-time imaging of RNA-protein interactions or RNA localization jenabioscience.comjenabioscience.com.

Exploitation in Synthetic Biology and Biotechnology Applications

This compound possesses properties that make it highly valuable for applications in synthetic biology and biotechnology, particularly in the design and manipulation of biological systems. Synthetic biology aims to construct fully operational biological systems from fundamental components like DNA and proteins, applying rigorous engineering principles to biological design cbd.intazolifesciences.com. The ability of this compound to serve as a photoaffinity probe for identifying protein-nucleotide interactions researchgate.netnih.govpnas.org provides crucial information for understanding and subsequently engineering biological pathways.

In biotechnology, this compound can be utilized to create modified biomolecules for various purposes. For instance, the incorporation of 8-Azido-ATP into RNA via enzymatic labeling, followed by click chemistry to attach biotin or fluorescent tags, provides a method for generating custom-functionalized RNA molecules jenabioscience.comjenabioscience.com. Such modified nucleic acids can be integral components of synthetic gene circuits, biosensors, or novel therapeutic agents azolifesciences.comnih.gov. The development of "photo-clickable" probes, which combine photoaffinity labeling with click chemistry, offers a powerful strategy for identifying and characterizing protein interactions, which is foundational for rational design in synthetic biology nih.gov. As synthetic biology progresses towards creating more complex and precise biological devices, the ability to specifically label, track, and identify interactions using this compound-based tools will be increasingly important for validation and functional characterization.

Q & A

Basic Research Questions

Q. What are the primary experimental applications of 8-azidoadenosine in molecular biology?

  • Methodological Answer: this compound and its triphosphate form (8-N3-ATP) are photoreactive nucleotide analogs used to study ATP-binding proteins and nucleic acid-protein interactions. Upon UV exposure, the azido group generates a reactive nitrene intermediate, enabling covalent crosslinking with proximal biomolecules. This is critical for mapping binding sites in enzymes like DNA-dependent RNA polymerases or ATPases . For example, T7 RNA polymerase can incorporate 8-N3-AMP into RNA transcripts under optimized Mn²⁺/Mg²⁺ buffer conditions (2.5 mM each), facilitating studies on RNA-protein interactions .

Q. How is this compound synthesized and characterized for research use?

  • Methodological Answer: A simplified synthesis involves converting adenosine to this compound via diazotization and azide substitution. The product is purified using silica gel chromatography or HPLC (>98% purity) and validated via thin-layer chromatography (TLC), UV spectroscopy (λmax ~260 nm), and elemental analysis. The triphosphate form (8-N3-ATP) is synthesized enzymatically, with yields improved using Mn²⁺ as a cofactor . Contaminants like 8-azido-ADP/AMP are removed via ion-exchange chromatography .

Q. What safety and handling protocols are recommended for this compound derivatives?

  • Methodological Answer: Due to photoreactivity and potential interference with adenosine-dependent pathways, use UV-protective gear, minimize light exposure, and avoid skin contact. Work in a fume hood for photolysis experiments. Toxicity data are limited, but in vitro studies suggest low acute risk at micromolar concentrations. Store at –20°C in anhydrous DMSO or aqueous buffers (pH 7.4) .

Advanced Research Questions

Q. How can researchers optimize this compound-based crosslinking efficiency in live-cell imaging?

  • Methodological Answer: Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., OCT) enables bioorthogonal labeling in live cells. Reaction efficiency depends on solvent polarity (e.g., 50% acetonitrile/water) and temperature (ambient, 3 hours for >95% yield). For intracellular applications, Opti-MEM culture media is compatible, achieving rapid kinetics (k = 0.11 M⁻¹s⁻¹) without cytotoxicity . Post-labeling, validate specificity via fluorescence microscopy coupled with competitive inhibition assays using unmodified adenosine .

Q. What analytical techniques resolve contradictions in this compound-protein binding data?

  • Methodological Answer: Contradictions often arise from non-specific crosslinking or incomplete photolysis. Use tandem mass spectrometry (LC-MS/MS) to identify crosslinked peptides and distinguish true binding sites from artifacts. For example, in ATPase studies, combine UV crosslinking (254 nm, 5 min) with tryptic digestion and MS/MS sequencing. Quantify specificity using competitive binding assays with ATP or 8-azido-ADP .

Q. How does the incorporation of 8-N3-AMP into RNA affect transcript fidelity and function?

  • Methodological Answer: T7 RNA polymerase incorporates 8-N3-AMP with high fidelity in Mn²⁺-enriched buffers, confirmed by reverse transcription-PCR and sequencing. However, transcripts with >10% 8-N3-AMP substitutions show reduced translation efficiency in cell-free systems. Assess functional impact via ribosome profiling or electrophoretic mobility shift assays (EMSAs) for RNA-protein complexes .

Q. What strategies mitigate challenges in quantifying this compound metabolites in biological samples?

  • Methodological Answer: Use solid-phase extraction (SPE) paired with UHPLC-MS/MS for simultaneous quantification of this compound and its metabolites (e.g., 8-N3-ADP/AMP). Employ isotopically labeled internal standards (e.g., ¹³C-adenosine) to correct for matrix effects. Detection limits as low as 0.1 nM are achievable with MRM transitions optimized for azido-group fragmentation .

Data Interpretation and Experimental Design

Q. How should researchers design controls for photoaffinity labeling experiments with this compound?

  • Methodological Answer: Essential controls include:

  • Dark controls: Samples processed identically without UV exposure to assess non-specific binding.
  • Competitive inhibition: Pre-incubate with excess ATP or adenosine to block specific interactions.
  • Mutant proteins: Use ATP-binding-deficient mutants to confirm labeling specificity.
    Analyze results via SDS-PAGE and Western blotting with anti-azide antibodies .

Q. What statistical approaches address variability in this compound crosslinking efficiency?

  • Methodological Answer: Normalize crosslinking yields to total protein/RNA content and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes (n < 5), use non-parametric Wilcoxon tests. Report variability as ±SEM and include power analysis in study design to ensure adequate sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.